molecular formula C12H16N4O B1488845 3-Azido-1-(2-ethoxybenzyl)azetidine CAS No. 2098079-21-9

3-Azido-1-(2-ethoxybenzyl)azetidine

Cat. No. B1488845
CAS RN: 2098079-21-9
M. Wt: 232.28 g/mol
InChI Key: YBXJMFUGOBJSFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

Azetidines are four-membered nitrogen-containing heterocycles that are analogues of cyclobutane . The majority of the properties of azetidines are driven by the ring strain of approx. 25.4 kcal/mol .


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .


Physical And Chemical Properties Analysis

The systematical thermal behaviors of 3-Azido-1-(2-ethoxybenzyl)azetidine (ADNAZ) was investigated in this research and compared with those of 1,3,3-trinitroazetidine (TNAZ). The results showed that ADNAZ has a low melting temperature at 78 °C. The final mass loss of ADNAZ under atmospheric pressure is 88.2% .

Scientific Research Applications

Synthesis of Potent S1P Receptor Modulators

One study focused on the development of S1P1 agonists for treating multiple sclerosis, identifying (E)-1-(4-(1-(((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)-2-ethylbenzyl)azetidine-3-carboxylic acid (BAF312, Siponimod) as a potent modulator. This discovery was facilitated by extensive structure-activity relationship studies starting from FTY720, demonstrating the utility of azetidine derivatives in creating selective receptor modulators (Shifeng Pan et al., 2013).

Exploration in Drug Design and Synthesis

Another notable application involves the synthesis of chiral tetrasubstituted azetidines, which include derivatives possessing three chiral centers. These compounds were prepared with high yield and stereocontrol from silyl-protected Z-γ-substituted enoldiazoacetates and imido-sulfur ylides. The process showcases the versatility of azetidine-based frameworks in constructing complex molecules with potential for drug discovery and development (Kostiantyn O. Marichev et al., 2019).

Drug Discovery and Molecular Modification

Research on the synthesis and biological activity of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids reveals the potential of azetidine derivatives as a new class of beta-lactam antibiotics. This study highlights the chemical modifications at the azetidine ring to improve antimicrobial activity against Gram-negative bacteria, underscoring the adaptability of azetidine scaffolds in antibiotic development (S. Woulfe & M. Miller, 1985).

Advancements in Prodrug Design

In addition to direct drug development, azetidine derivatives are instrumental in designing prodrugs aimed at improving pharmacokinetic properties. A study on the synthesis, in vitro biological stability, and anti-HIV activity of 5-halo-6-alkoxy(or azido)-5,6-dihydro-3'-azido-3'-deoxythymidine diastereomers as potential prodrugs for AZT highlights this application. These compounds, designed to enhance lipophilicity and brain delivery, show the strategic use of azetidine structures in modifying drug candidates to overcome biological barriers (R. Kumar et al., 1994).

Future Directions

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . In this review, we provide an overview of the synthesis, reactivity and application of azetidines that have been published in the last years with a focus on the most recent advances, trends and future directions .

properties

IUPAC Name

3-azido-1-[(2-ethoxyphenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-2-17-12-6-4-3-5-10(12)7-16-8-11(9-16)14-15-13/h3-6,11H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXJMFUGOBJSFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CC(C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azido-1-(2-ethoxybenzyl)azetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Azido-1-(2-ethoxybenzyl)azetidine
Reactant of Route 2
3-Azido-1-(2-ethoxybenzyl)azetidine
Reactant of Route 3
Reactant of Route 3
3-Azido-1-(2-ethoxybenzyl)azetidine
Reactant of Route 4
Reactant of Route 4
3-Azido-1-(2-ethoxybenzyl)azetidine
Reactant of Route 5
3-Azido-1-(2-ethoxybenzyl)azetidine
Reactant of Route 6
Reactant of Route 6
3-Azido-1-(2-ethoxybenzyl)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.